2,4-Pyridinedicarbonitrile, 6-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyridinedicarbonitrile, 6-acetyl- is a heterocyclic organic compound with the molecular formula C9H5N3O It is characterized by the presence of an acetyl group at the 6-position and two cyano groups at the 2- and 4-positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyridinedicarbonitrile, 6-acetyl- typically involves the reaction of 2,4-dicyanopyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for 2,4-Pyridinedicarbonitrile, 6-acetyl- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: 2,4-Pyridinedicarbonitrile, 6-acetyl- can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction of the cyano groups can lead to the formation of amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,4-diaminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Pyridinedicarbonitrile, 6-acetyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Pyridinedicarbonitrile, 6-acetyl- involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the acetyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2,6-Dicyanopyridine: Similar structure but lacks the acetyl group.
2,4-Dicyanopyridine: Similar structure but lacks the acetyl group.
6-Acetylpyridine: Similar structure but lacks the cyano groups.
Uniqueness: 2,4-Pyridinedicarbonitrile, 6-acetyl- is unique due to the presence of both acetyl and cyano groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
155806-76-1 |
---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.159 |
IUPAC Name |
6-acetylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H5N3O/c1-6(13)9-3-7(4-10)2-8(5-11)12-9/h2-3H,1H3 |
InChI Key |
NOFXKDXHRXRRBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)C#N |
Synonyms |
2,4-Pyridinedicarbonitrile, 6-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.